SD-06
描述
SD-0006 是一种有效的 p38α 丝裂原活化蛋白激酶 (MAPK) 选择性抑制剂。 它是一种口服有效的、ATP 竞争性二芳基吡唑化合物,在治疗类风湿性关节炎等炎症性疾病方面具有巨大潜力 .
科学研究应用
SD-0006 在科学研究中具有多种应用:
化学: 用作研究 p38α MAPK 抑制的工具化合物。
生物学: 研究其对涉及 p38α MAPK 的细胞信号通路的影响。
医学: 探索其作为类风湿性关节炎等炎症性疾病的潜在治疗剂。
工业: 在开发抗炎药物中的潜在用途
作用机制
SD-0006 通过选择性抑制 p38α MAPK 发挥作用。这种激酶参与促炎细胞因子的产生。 通过抑制 p38α MAPK,SD-0006 减少了这些细胞因子的产生,从而发挥抗炎作用 .
生化分析
Biochemical Properties
SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that this compound can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, this compound was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .
Metabolic Pathways
Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .
Subcellular Localization
Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .
准备方法
合成路线和反应条件
SD-0006 的合成涉及二芳基吡唑核心的形成。关键步骤包括:
吡唑环的形成: 这通常通过肼衍生物与 1,3-二酮的环化来实现。
取代反应: 然后用各种取代基对吡唑环进行官能化,包括氯苯基和嘧啶基。
最终修饰: 进一步修饰该化合物以引入哌啶基和羟乙酰基
工业生产方法
SD-0006 的工业生产将涉及扩大上述合成路线的规模。 这包括优化反应条件以确保高产率和纯度,以及实施可靠的纯化技术,如重结晶和色谱 .
化学反应分析
反应类型
SD-0006 主要经历以下反应:
取代反应: 将各种官能团引入吡唑环。
氧化和还原反应: 对吡唑环上的取代基进行修饰
常用试剂和条件
试剂: 肼衍生物、1,3-二酮、氯苯基化合物、嘧啶基化合物、哌啶基化合物和羟乙酰基化合物。
主要产物
相似化合物的比较
类似化合物
多拉美替尼: 另一种具有不同化学结构的 p38 MAPK 抑制剂。
棉酚: 具有抗炎作用的天然化合物。
BI-3406: p38α MAPK 的选择性抑制剂
独特性
SD-0006 的独特性在于其对 p38α MAPK 的高选择性和口服生物利用度。 这使其成为开发新型抗炎疗法的有希望的候选药物 .
属性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQHDWESBRRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432080 | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-80-8 | |
Record name | SD-0006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SD-0006 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SD-0006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SD-06?
A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]
Q2: Could you elaborate on the mechanism of action of this compound on its target?
A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.
Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?
A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).
Q4: Has the crystal structure of this compound in complex with its target been solved?
A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。